molecular formula C13H17BrO2S B13587426 2-[(5-Bromopentyl)sulfanyl]phenylacetate

2-[(5-Bromopentyl)sulfanyl]phenylacetate

Cat. No.: B13587426
M. Wt: 317.24 g/mol
InChI Key: BUYKDHPKUXNGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Bromopentyl)sulfanyl]phenylacetate is an organic compound with the molecular formula C₁₃H₁₇BrO₂S It is a derivative of phenylacetate, where a 5-bromopentyl group is attached via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromopentyl)sulfanyl]phenylacetate typically involves the reaction of phenylacetate with 5-bromopentylthiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromopentyl)sulfanyl]phenylacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in solvents like DMF or acetonitrile.

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, or other substituted derivatives.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include alcohols or other reduced derivatives.

Scientific Research Applications

2-[(5-Bromopentyl)sulfanyl]phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5-Bromopentyl)sulfanyl]phenylacetate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the sulfanyl group can undergo oxidation or reduction. These reactions can modify the compound’s structure and function, allowing it to interact with biological molecules such as proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetate: Lacks the 5-bromopentyl and sulfanyl groups, making it less reactive in certain chemical reactions.

    5-Bromopentylthiol: Contains the 5-bromopentyl group but lacks the phenylacetate moiety, limiting its applications.

    Phenylthioacetate: Contains the phenyl and sulfanyl groups but lacks the 5-bromopentyl group, affecting its reactivity and applications.

Uniqueness

2-[(5-Bromopentyl)sulfanyl]phenylacetate is unique due to the presence of both the 5-bromopentyl and phenylacetate moieties, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H17BrO2S

Molecular Weight

317.24 g/mol

IUPAC Name

[2-(5-bromopentylsulfanyl)phenyl] acetate

InChI

InChI=1S/C13H17BrO2S/c1-11(15)16-12-7-3-4-8-13(12)17-10-6-2-5-9-14/h3-4,7-8H,2,5-6,9-10H2,1H3

InChI Key

BUYKDHPKUXNGFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1SCCCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.